

An In-depth Technical Guide to the Excitation and Emission Spectra of CysOx2

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Compound of Interest

Compound Name: CysOx2

Cat. No.: B12396751

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This guide provides a comprehensive overview of the fluorescent probe **CysOx2**, focusing on its spectral properties, experimental applications, and its role in studying protein cysteine oxidation. **CysOx2** is a valuable tool for investigating redox signaling pathways implicated in various physiological and pathological processes.

Core Spectroscopic Properties of CysOx2

CysOx2 is a fluorogenic probe, meaning its fluorescence significantly increases upon reaction with its target, cysteine sulfenic acid. This "turn-on" property makes it highly sensitive for detecting this specific oxidative modification.^[1] The key spectral characteristics are summarized below.

Property	Value	Notes
Excitation Maximum (λ_{ex})	394 nm	In 50 mM HEPES buffer (pH 7.4). [1]
Emission Maximum (λ_{em})	535 nm	In 50 mM HEPES buffer (pH 7.4). [1]
Quantum Yield (Φ)	Low (0.9–2.4%)	This is for the reaction product of CysOx probes with sulfenic acid. Despite the low quantum yield, the probe is effective due to its "turn-on" nature. [1]
Molar Extinction Coefficient (ϵ)	Not explicitly reported	The molar extinction coefficient of the CysOx2-cysteine sulfenic acid adduct is reported to be 6.4-fold higher than that of the free probe. [1] A specific value for the free probe is not readily available in the reviewed literature.

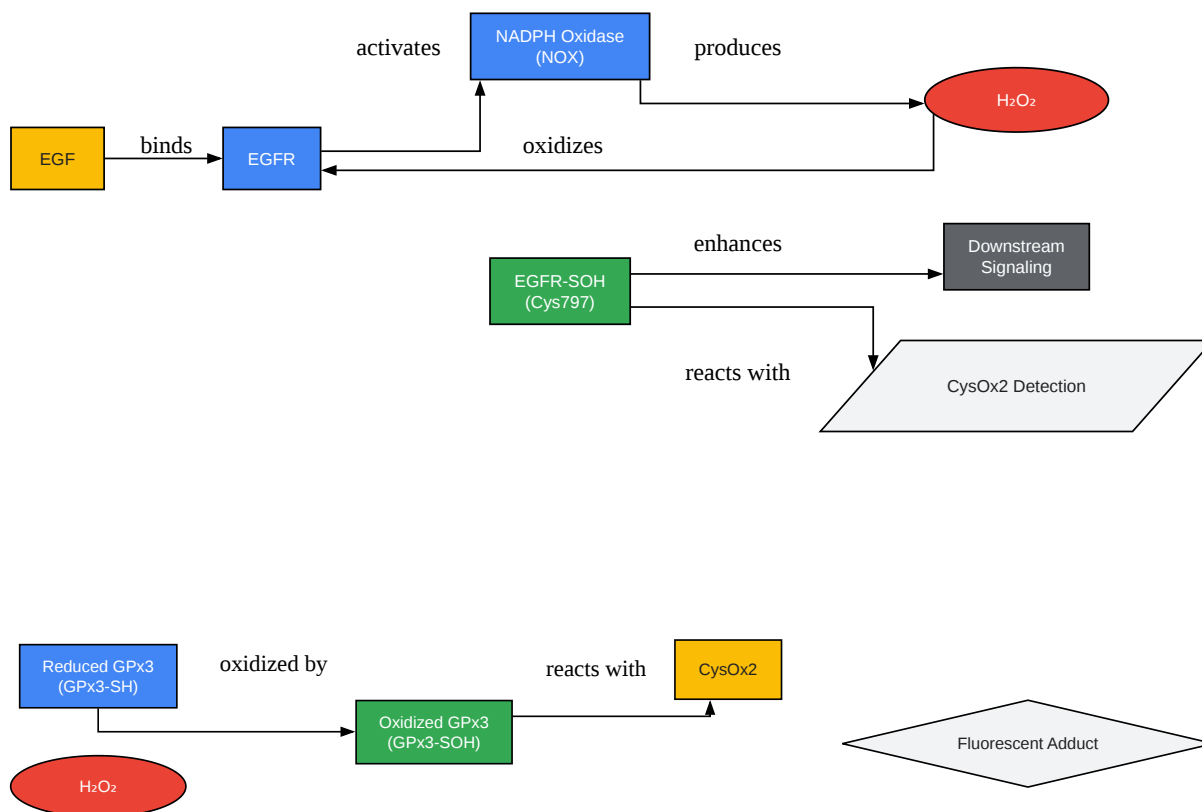
Signaling Pathways Involving Cysteine Sulfenylation

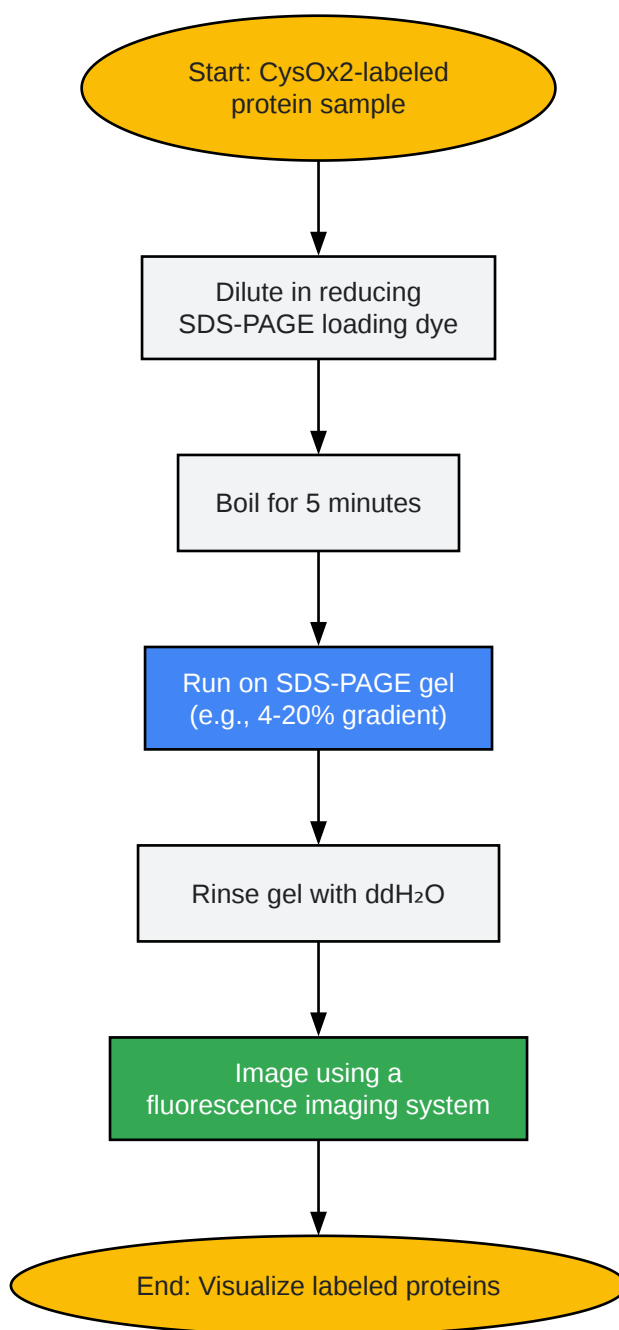
CysOx2 is designed to detect the formation of sulfenic acid on cysteine residues within proteins. This oxidative modification is a key event in redox signaling, initiated by reactive oxygen species (ROS) such as hydrogen peroxide (H_2O_2). Two prominent examples of pathways that can be studied using **CysOx2** are the Epidermal Growth Factor Receptor (EGFR) and the Glutathione Peroxidase 3 (GPx3) signaling cascades.

EGFR Signaling and Cysteine Oxidation

The EGFR signaling pathway is crucial for cell growth and proliferation. Upon ligand binding, EGFR activates NADPH oxidase (NOX), leading to the production of H_2O_2 . This H_2O_2 can then oxidize a specific cysteine residue (Cys797) in the EGFR kinase domain to sulfenic acid, which

enhances the receptor's kinase activity and downstream signaling. **CysOx2** can be used to detect this specific sulfenylation event.





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References

- 1. researchgate.net [researchgate.net]
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